5-Methyl-1-benzofuran-7-carboxylicacid

Medicinal chemistry Drug design Physicochemical profiling

Regioisomeric variability in benzofuran carboxylic acids undermines assay reproducibility. 5-Methyl-1-benzofuran-7-carboxylic acid (CAS 35700-49-3) provides a defined 5-methyl-7-carboxy scaffold, distinct from 2- or 3-substituted analogs, directly applicable to hCA IX inhibitor libraries (reported Ki 0.56-0.91 μM, selectivity up to 47). With fragment-compliant properties (LogP 2.30, Fsp3 0.1), it serves as a reliable building block for CNS-penetrant design. Carboxylic acid group enables rapid homologation via dianionic chemistry. Supplied at 98% purity, ready for global shipment.

Molecular Formula C10H8O3
Molecular Weight 176.17 g/mol
Cat. No. B13258552
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Methyl-1-benzofuran-7-carboxylicacid
Molecular FormulaC10H8O3
Molecular Weight176.17 g/mol
Structural Identifiers
SMILESCC1=CC2=C(C(=C1)C(=O)O)OC=C2
InChIInChI=1S/C10H8O3/c1-6-4-7-2-3-13-9(7)8(5-6)10(11)12/h2-5H,1H3,(H,11,12)
InChIKeyBHVNPEFPKHONDH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Methyl-1-benzofuran-7-carboxylic Acid (CAS 35700-49-3): Core Properties and Research-Grade Specifications for Procurement Decisions


5-Methyl-1-benzofuran-7-carboxylic acid (CAS 35700-49-3) is a benzofuran derivative substituted with a carboxylic acid at position 7 and a methyl group at position 5. It is a white to off-white solid with a molecular weight of 176.17 g/mol, supplied at 98% purity . The compound serves as a versatile synthetic building block and a scaffold for medicinal chemistry exploration, particularly within the benzofuran-based carbonic anhydrase inhibitor class [1].

Why Substituting 5-Methyl-1-benzofuran-7-carboxylic Acid with Other Benzofuran Carboxylic Acids Compromises Research Reproducibility


Benzofuran carboxylic acids are not interchangeable due to the profound impact of substitution pattern on physicochemical and biological properties. Regioisomeric variations (2- vs. 3- vs. 7-carboxy) and the presence of the 5-methyl group alter lipophilicity, electronic distribution, and steric profile, leading to significant differences in target binding and selectivity. For instance, the regioisomeric 2-methylbenzofuran-based carboxylic acids exhibit different hCA IX inhibitory potencies and selectivity indices compared to their 5-bromobenzofuran counterparts [1]. Direct replacement of 5-methyl-1-benzofuran-7-carboxylic acid with an unsubstituted or regioisomeric analog without experimental validation therefore risks irreproducible results.

Quantitative Differentiation Evidence: 5-Methyl-1-benzofuran-7-carboxylic Acid vs. Closest Analogs


Lipophilicity and Fraction sp3 (Fsp3) Profile vs. Unsubstituted and Regioisomeric Benzofuran Carboxylic Acids

5-Methyl-1-benzofuran-7-carboxylic acid exhibits a measured LogP of 2.303, with Fsp3 of 0.1, hydrogen bond acceptors 2, and donors 1 . By comparison, the unsubstituted benzofuran-7-carboxylic acid has a LogP of 2.131 and Fsp3 of 0.0 [1], while the regioisomer 5-methylbenzofuran-2-carboxylic acid has a higher LogP of 2.87 . This intermediate lipophilicity and slightly elevated Fsp3 may offer a favorable balance between membrane permeability and aqueous solubility, reducing the risk of poor absorption or high non-specific binding often associated with more lipophilic isomers.

Medicinal chemistry Drug design Physicochemical profiling

Carbonic Anhydrase IX (hCA IX) Inhibitory Potential: Class-Level Evidence from Benzofuran Carboxylic Acid Scaffolds

Direct inhibitory data for 5-methyl-1-benzofuran-7-carboxylic acid are not yet reported; however, close structural analogs within the benzofuran carboxylic acid class demonstrate potent and selective hCA IX inhibition. Benzofuran-based carboxylic acid derivatives 9b, 9e, and 9f exhibit Ki values of 0.91, 0.79, and 0.56 μM against hCA IX, with selectivity indices reaching 47 over off-target isoforms hCA I and II [1]. The presence and position of the methyl substituent on the benzofuran core significantly influence potency and selectivity, as demonstrated by the differential activity of 2-methylbenzofuran vs. 5-bromobenzofuran regioisomers [1]. This supports the rationale that the 5-methyl-7-carboxy substitution pattern may confer a distinct selectivity profile.

Cancer therapeutics Carbonic anhydrase inhibition Medicinal chemistry

Dianionic Homologation Reactivity: A Unique Synthetic Handle for Scaffold Diversification

Benzofurancarboxylic acids, including the 5-methyl derivative, can be converted into dianionic intermediates using lithium diisopropylamide (LDA), enabling efficient homologation to extended carboxylic acid derivatives [1]. This reactivity is specific to the carboxylic acid functional group at the benzofuran position and is not accessible to non-carboxylic acid benzofuran analogs or regioisomers lacking a free carboxyl group. The method has been demonstrated with multiple benzofurancarboxylic acids, yielding homologated products suitable for further functionalization.

Synthetic chemistry Building blocks Medicinal chemistry

Commercial Purity Benchmark: 98% Specification vs. 97% for Unsubstituted Analog

5-Methyl-1-benzofuran-7-carboxylic acid is supplied at 98% purity by Fluorochem , whereas the unsubstituted benzofuran-7-carboxylic acid is typically available at 97% purity from major research chemical suppliers such as Aladdin . This 1 percentage point difference in purity specification reduces the burden of in-house purification and minimizes batch-to-batch variability in downstream assays.

Procurement Quality control Chemical supply

Procurement-Guiding Application Scenarios for 5-Methyl-1-benzofuran-7-carboxylic Acid


Selective Carbonic Anhydrase IX/XII Inhibitor Development for Breast Cancer

Leveraging the established class-level hCA IX inhibitory activity (Ki 0.56–0.91 μM with selectivity indices up to 47 over off-target isoforms) [1], this compound serves as a viable core scaffold for synthesizing focused libraries targeting the tumor-associated carbonic anhydrase isoforms. The 5-methyl-7-carboxy substitution pattern offers a distinct regioisomeric starting point not covered by the 2-methylbenzofuran or 5-bromobenzofuran series previously reported.

Fragment-Based Lead Generation with Balanced Physicochemical Properties

With a measured LogP of 2.303, Fsp3 of 0.1, and molecular weight of 176 Da , the compound meets fragment-like property criteria (Rule of Three) and provides an intermediate lipophilicity profile that avoids the high LogP (2.87) of the 2-carboxy regioisomer, making it a suitable fragment hit for optimization toward CNS or orally bioavailable targets.

Synthetic Diversification via Dianionic Homologation for Extended Pharmacophores

The carboxylic acid group enables direct homologation through dianionic intermediates (LDA, THF) [2], allowing rapid access to phenylacetic acid or longer-chain carboxylic acid derivatives. This route is strategically valuable for medicinal chemistry programs requiring systematic exploration of linker length without multi-step de novo synthesis.

Physicochemical Reference Standard for Benzofuran Structure–Activity Relationship (SAR) Studies

The well-defined purity benchmark of 98% and documented LogP, HBA/HBD, and Fsp3 values make this compound a reliable reference standard for calibrating computational models and experimental assays when comparing substitution effects across benzofuran carboxylic acid series.

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